

# 80-O14B for Intracellular Delivery of Biologics: A Technical Guide

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## Compound of Interest

Compound Name: 80-O14B  
Cat. No.: B10862083

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## Introduction

The delivery of biologics, such as proteins and peptides, into the intracellular environment presents a significant challenge in drug development. The cell membrane acts as a formidable barrier, limiting the therapeutic potential of many large-molecule drugs that target intracellular components. The synthetic lipidoid nanoparticle (LNP) **80-O14B** has emerged as a promising non-viral vector for the efficient intracellular delivery of these biologics. This technical guide provides a comprehensive overview of the application of **80-O14B**, focusing on its use in delivering Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

## Core Technology: 80-O14B Lipidoid Nanoparticles

**80-O14B** is a synthetic, lipid-like molecule designed to formulate lipid nanoparticles (LNPs) capable of encapsulating and delivering biologic cargo into the cytoplasm of target cells. A key application of **80-O14B** is in the delivery of pre-fused PROTACs, a strategy that enhances the efficiency of targeted protein degradation. By forming a complex with the biologic cargo, **80-O14B** LNPs facilitate cellular uptake and subsequent escape from endosomal compartments, releasing the therapeutic agent into the cytosol to exert its function.

## Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing **80-O14B** for the intracellular delivery of biologics.

Table 1: Physicochemical Characteristics of **80-O14B** LNPs with Pre-fused ARV-771

Parameter	Free ARV-771 in 80-O14B LNP	Pre-fused ARV-771 in 80-O14B LNP
Encapsulation Efficiency	27.2%	60.8% <sup>[1]</sup>
Particle Size (Diameter)	Increased upon encapsulation	Further increased with pre-fused complex
Zeta Potential	Reduced upon encapsulation	Further reduced with pre-fused complex

Table 2: In Vitro Efficacy of **80-O14B** Mediated Delivery of Pre-fused ARV-771 for BRD4 Degradation

Parameter	Free ARV-771	Pre-fused ARV-771 delivered by 80-O14B LNP
Half Degradation Concentration (DC50)	~100 nM <sup>[1]</sup>	>95% degradation at 25 nM <sup>[1]</sup>
Degradation Kinetics	No obvious degradation in first 6 hours; total degradation after 24 hours.	~50% reduction after 6 hours; >90% reduction after 8 hours. <sup>[1]</sup>

## Experimental Protocols

### Preparation and Encapsulation of Pre-fused PROTACs with **80-O14B** LNPs

This protocol details the preparation of **80-O14B** LNPs for the delivery of a pre-fused PROTAC, specifically ARV-771 pre-fused with VHL protein.

#### Materials:

- ARV-771 (or other PROTAC)
- VHL protein (or other E3 ligase protein)
- **80-O14B** lipidoid
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 25 mM Sodium acetate solution (pH 5.5)

#### Procedure:

- Dissolve ARV-771 in DMSO and then dilute to a final concentration of 100 nM in PBS.
- Add VHL protein to the ARV-771 solution to a final concentration of 2.4 µg/mL.
- Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused ARV-771.
- Formulate the **80-O14B** LNP by directly dissolving the **80-O14B** lipidoid in a 25 mM sodium acetate solution (pH = 5.5).
- Add the **80-O14B** LNP solution to the pre-fused ARV-771 solution to a final LNP concentration of 5 µg/mL.
- Incubate the final mixture for an additional 15 minutes at room temperature before administration to cells.[2]

## Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) following treatment with **80-O14B**-delivered PROTACs.

#### Materials:

- HeLa cells (or other suitable cell line)
- 6-well plates
- **80-O14B** LNP encapsulated pre-fused PROTAC
- Radioimmunoprecipitation assay (RIPA) lysis buffer
- Bicinchoninic acid assay (BCA) protein assay kit
- NuPAGE™ LDS sample buffer
- Primary antibody against the target protein (e.g., anti-BRD4)
- Primary antibody against a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescent substrate

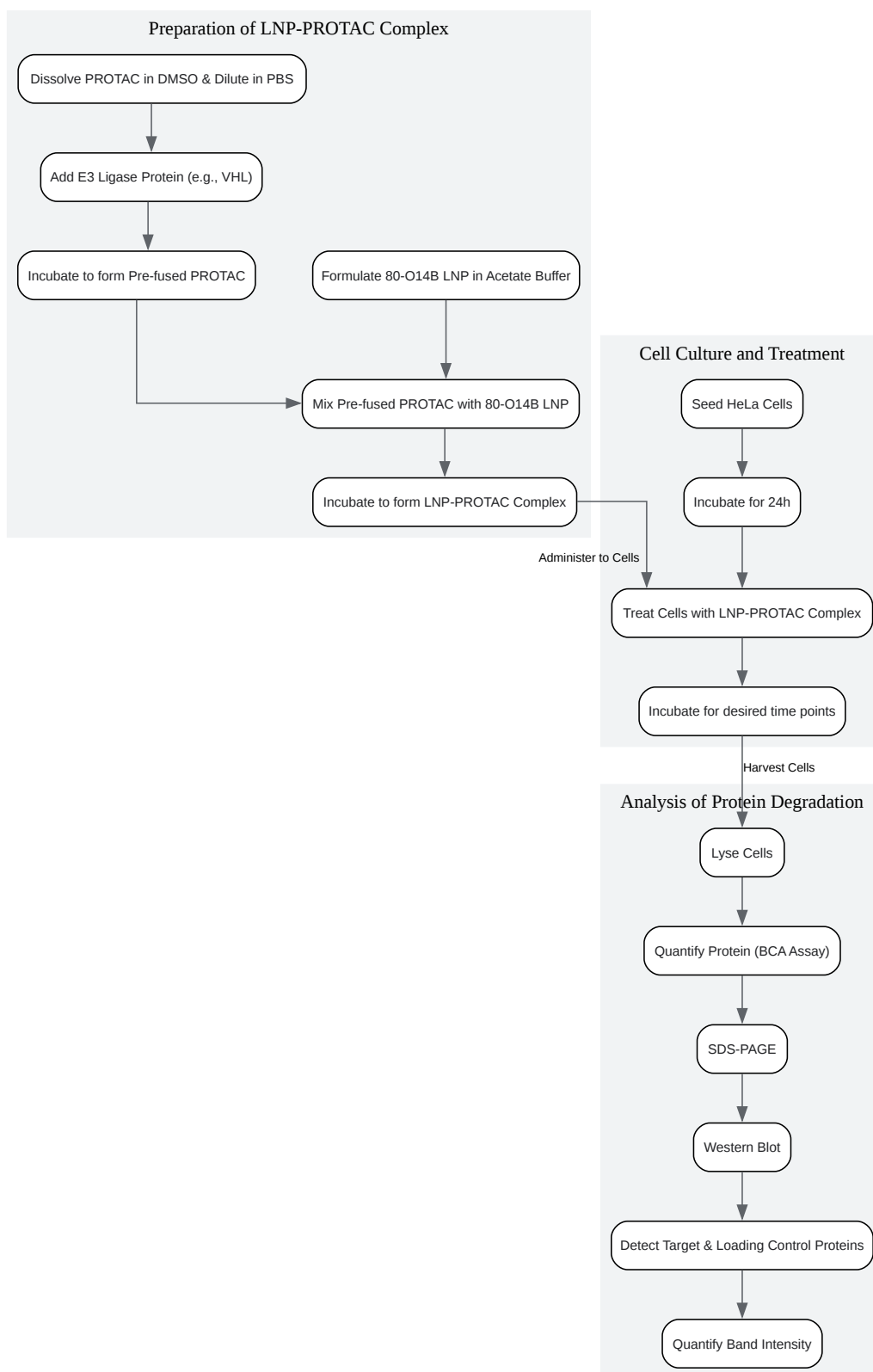
#### Procedure:

- Seed  $1 \times 10^6$  HeLa cells per well in 6-well plates and culture for 24 hours.
- Treat the cells with different concentrations of the **80-O14B** LNP encapsulated pre-fused PROTAC and incubate for the desired time periods (e.g., 6, 8, 24 hours).
- After incubation, wash the cells with ice-cold PBS and lyse the cells using RIPA lysis buffer.
- Quantify the protein concentration in the lysates using a BCA assay.
- Normalize the protein concentrations of all samples. Add LDS sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Repeat steps 9 and 10 for the loading control antibody.
- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity.

## Visualizations

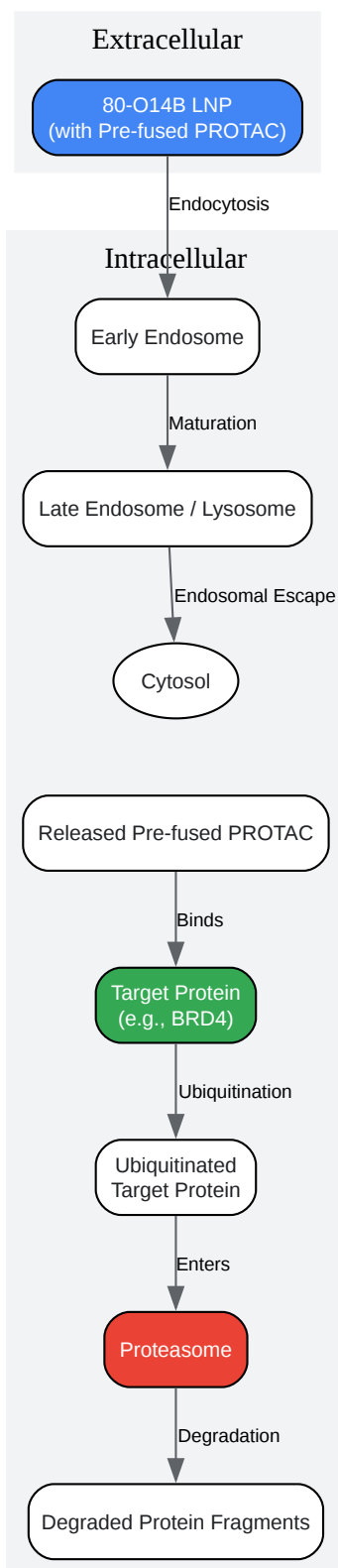
### Experimental Workflow for 80-O14B Mediated PROTAC Delivery and Analysis



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Caption: Experimental workflow for **80-O14B** mediated PROTAC delivery and subsequent analysis of protein degradation.

## **Proposed Intracellular Delivery and Mechanism of Action of 80-O14B Delivered PROTAC**



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Caption: Proposed intracellular trafficking and mechanism of action for **80-O14B** delivered PROTACs.

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## References

- [1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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